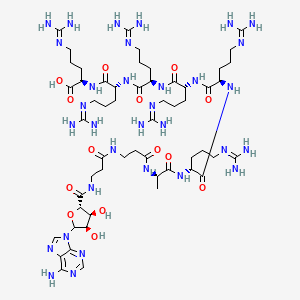

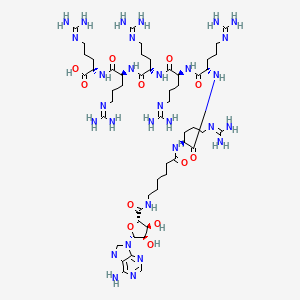

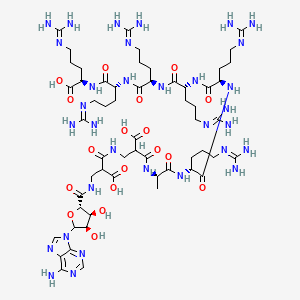

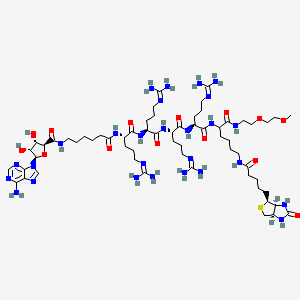

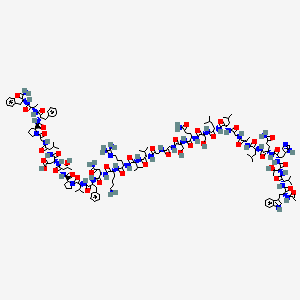

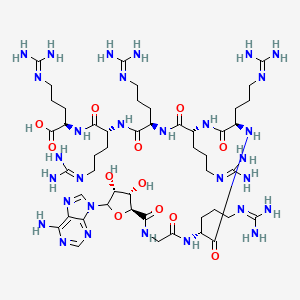

AdoC(beta-Ala)2AlaArg6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AdoC(β-Ala)2AlaArg6 est un dérivé peptidique synthétique connu pour son rôle d'inhibiteur des protéines kinases. Ce composé est particulièrement important dans le domaine de la recherche biochimique en raison de sa capacité à moduler l'activité de la protéine kinase dépendante de l'AMPc .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de AdoC(β-Ala)2AlaArg6 implique le couplage de l'acide adénosine-5'-carboxylique avec une séquence peptidique contenant des résidus de β-alanine, d'alanine et d'arginine. Le processus utilise généralement des techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante. Les conditions réactionnelles comprennent souvent l'utilisation de réactifs de couplage tels que HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et DIPEA (N,N-diisopropyléthylamine) dans un solvant anhydre comme le DMF (diméthylformamide) .

Méthodes de production industrielle

La production industrielle de AdoC(β-Ala)2AlaArg6 suit des voies synthétiques similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie RMN .

Analyse Des Réactions Chimiques

Types de réactions

AdoC(β-Ala)2AlaArg6 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions peuvent impliquer une substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant AdoC(β-Ala)2AlaArg6 comprennent des acides ou des bases forts pour l'hydrolyse, des oxydants comme le peroxyde d'hydrogène pour les réactions d'oxydation, et des réducteurs comme le borohydrure de sodium pour les réactions de réduction. Les conditions réactionnelles varient, mais impliquent souvent des températures et un pH contrôlés pour assurer la spécificité et le rendement .

Principaux produits formés

Les principaux produits formés à partir des réactions de AdoC(β-Ala)2AlaArg6 dépendent du type de réaction. Par exemple, l'hydrolyse peut produire de petits fragments peptidiques, tandis que l'oxydation peut entraîner la formation de dérivés oxydés ayant une activité biologique modifiée .

Applications de la recherche scientifique

AdoC(β-Ala)2AlaArg6 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisé dans le développement d'essais biochimiques et d'outils de diagnostic.

Mécanisme d'action

Le mécanisme d'action de AdoC(β-Ala)2AlaArg6 implique sa liaison à la sous-unité régulatrice de la protéine kinase dépendante de l'AMPc de type II-bêta (PRKAR2B). Cette liaison inhibe l'activité de la kinase, modulant ainsi les voies de signalisation en aval impliquées dans divers processus cellulaires. Les cibles moléculaires comprennent les sous-unités catalytiques de la kinase, qui sont empêchées de phosphoryler leurs substrats .

Applications De Recherche Scientifique

AdoC(beta-Ala)2AlaArg6 has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of AdoC(beta-Ala)2AlaArg6 involves its binding to the regulatory subunit of cAMP-dependent protein kinase type II-beta (PRKAR2B). This binding inhibits the kinase activity, thereby modulating downstream signaling pathways involved in various cellular processes. The molecular targets include the catalytic subunits of the kinase, which are prevented from phosphorylating their substrates .

Comparaison Avec Des Composés Similaires

Composés similaires

- AdoC(β-Ala)Arg6

- AdoC(βAsp)2AlaArg6

- AdoC(Dpr)2AlaArg6

- AdoC(GABA)Arg6

- AdoCGlyArg6

Unicité

AdoC(β-Ala)2AlaArg6 est unique en raison de sa séquence peptidique spécifique, qui confère des propriétés de liaison distinctes et une activité inhibitrice par rapport à d'autres composés similaires. Sa capacité à inhiber sélectivement la protéine kinase dépendante de l'AMPc de type II-bêta en fait un outil précieux dans la recherche biochimique et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C55H98N32O14 |

|---|---|

Poids moléculaire |

1431.6 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[3-[3-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C55H98N32O14/c1-26(80-34(89)15-22-69-33(88)14-23-70-47(98)38-36(90)37(91)48(101-38)87-25-79-35-39(56)77-24-78-40(35)87)41(92)81-27(8-2-16-71-50(57)58)42(93)82-28(9-3-17-72-51(59)60)43(94)83-29(10-4-18-73-52(61)62)44(95)84-30(11-5-19-74-53(63)64)45(96)85-31(12-6-20-75-54(65)66)46(97)86-32(49(99)100)13-7-21-76-55(67)68/h24-32,36-38,48,90-91H,2-23H2,1H3,(H,69,88)(H,70,98)(H,80,89)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,99,100)(H2,56,77,78)(H4,57,58,71)(H4,59,60,72)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)/t26-,27-,28-,29-,30-,31-,32-,36+,37-,38+,48?/m1/s1 |

Clé InChI |

QDXYEHKCQQMPGT-LSDLINHMSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CCNC(=O)CCNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CCNC(=O)CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)

![Ac-WVTH[hArg]LAGLLS[hArg]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846539.png)

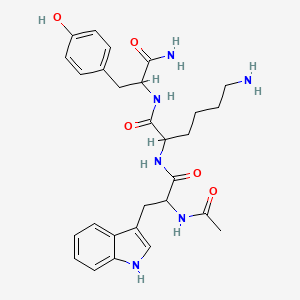

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846545.png)

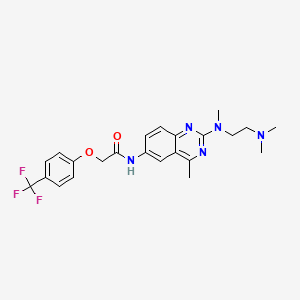

![N-(2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846564.png)

![N-[6-[[1-[[1-[[1-[[1-[[6-amino-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846603.png)